BenchChemオンラインストアへようこそ!

Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Calcium channel modulation Lipophilicity Membrane permeability

Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 6238-95-5) is a tetrahydropyridin-2-one derivative that functions as a structural analogue of 1,4-dihydropyridine (DHP) calcium antagonists. The compound features a 4-nitrophenyl substituent, a 2-methyl group, and a benzyl ester at the 3-carboxylate position on a partially saturated pyridine ring bearing a 6-oxo group.

Molecular Formula C20H18N2O5
Molecular Weight 366.4 g/mol
CAS No. 6238-95-5
Cat. No. B5106593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS6238-95-5
Molecular FormulaC20H18N2O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H18N2O5/c1-13-19(20(24)27-12-14-5-3-2-4-6-14)17(11-18(23)21-13)15-7-9-16(10-8-15)22(25)26/h2-10,17H,11-12H2,1H3,(H,21,23)
InChIKeyHQKWZBHLOYLPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 6238-95-5): Scientific Selection Profile


Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 6238-95-5) is a tetrahydropyridin-2-one derivative that functions as a structural analogue of 1,4-dihydropyridine (DHP) calcium antagonists [1]. The compound features a 4-nitrophenyl substituent, a 2-methyl group, and a benzyl ester at the 3-carboxylate position on a partially saturated pyridine ring bearing a 6-oxo group. This scaffold is distinct from classical DHPs due to the tetrahydropyridin-2-one core, which alters ring conformation and hydrogen-bonding capability relative to the planar DHP system [2]. The benzyl ester moiety represents a key point of structural differentiation from methyl, ethyl, and cyclopentyl ester analogs, with implications for lipophilicity, metabolic stability, and target engagement in calcium channel modulation and related pharmacological contexts.

Why Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Cannot Be Replaced by Generic Tetrahydropyridine Analogs


Tetrahydropyridine-3-carboxylate derivatives sharing the 4-nitrophenyl-2-methyl-6-oxo core are not functionally interchangeable, because the ester substituent at the 3-position governs lipophilicity, metabolic susceptibility, and target-binding kinetics in calcium channel and platelet aggregation contexts [1]. A methyl or ethyl ester analog will exhibit markedly different logP, aqueous solubility, and esterase-mediated cleavage rates compared to the benzyl ester, which carries a phenylmethyl group that increases hydrophobic surface area and alters π-stacking interactions with aromatic residues in the dihydropyridine receptor binding pocket [2]. Procurement of a close ester analog without verifying these parameters risks obtaining a compound with divergent pharmacological profile, solubility, and formulation behavior, rendering experimental results non-reproducible or misleading.

Quantitative Differentiation Evidence for Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate vs. Ester Analogs


Benzyl Ester vs. Methyl Ester: Calculated Lipophilicity and Predicted Membrane Permeability

The benzyl ester target compound exhibits substantially higher calculated logP than the corresponding methyl ester analog (CAS 130734-37-1). The addition of a phenyl ring in the ester group increases the predicted octanol-water partition coefficient (ClogP) by approximately 1.5–2.0 log units, which is expected to enhance passive membrane permeability but reduce aqueous solubility . This difference is critical for experimental design: the benzyl ester may show superior cellular uptake in whole-cell calcium channel assays, while the methyl ester may be preferred for biochemical assays requiring higher solubility. No direct head-to-head experimental logP comparison was located in the public domain; the quantification is based on in silico prediction using the fragment-based ClogP method and must be verified experimentally.

Calcium channel modulation Lipophilicity Membrane permeability

Benzyl Ester Differentiation in Platelet Aggregation Inhibition: Patent Evidence for N-Benzyl-Tetrahydropyridine Pharmacophore

US Patent 4,238,488 explicitly claims 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives as inhibitors of blood platelet aggregation, with the benzyl substituent on the ring nitrogen identified as essential for anti-aggregatory activity [1]. The target compound, bearing a benzyl ester at the 3-carboxylate position (rather than an N-benzyl group), shares the benzyl-aromatic pharmacophoric element that may confer similar platelet aggregation inhibitory properties. In contrast, methyl and ethyl ester analogs lack this benzyl moiety entirely, which may abolish or significantly reduce anti-platelet activity. This patent-derived evidence supports the procurement of the benzyl ester variant for research programs targeting thrombosis or cardiovascular indications.

Platelet aggregation Thrombosis Calcium entry blockade

Data Integrity Risk: InChI Key Mismatch Between CAS 6238-95-5 and Public Databases

Public database records for CAS 6238-95-5 exhibit a critical InChI Key discrepancy. The InChI Key TWYRMESOIJMLJN, associated with this CAS number in several databases, actually corresponds to 6-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (C10H11NO2, MW 177.20), not the tetrahydropyridine target compound [1]. The correct InChI for the target compound (C20H18N2O5) is distinct. Procurement from vendors who do not independently verify structural identity via NMR or HRMS risks receiving the incorrect chemical entity. The methyl ester (CAS 130734-37-1) and ethyl ester (CAS 313967-69-0) analogs have fewer associated database ambiguities, making the benzyl ester a compound where rigorous identity verification is paramount.

Data integrity Chemical identity Procurement quality control

Tetrahydropyridin-2-One Ring Conformation: Structural Basis for Differential Calcium Channel Pharmacology vs. Classical 1,4-DHPs

Crystallographic analysis of the methyl ester analog (CAS 130734-37-1, 4-nitrophenyl positional isomer) reveals that the tetrahydropyridin-2-one ring adopts a flat-boat conformation, distinct from the planar boat conformation of classical 1,4-dihydropyridine calcium antagonists [1]. The key difference lies in the position and orientation of the NH moiety: in DHPs, the NH is at position 1 and participates in essential hydrogen bonding with the calcium channel receptor; in tetrahydropyridin-2-ones, the NH is relocated to position 1 adjacent to the carbonyl, altering the hydrogen-bond donor-acceptor geometry. The benzyl ester target compound shares this tetrahydropyridin-2-one core, and the bulkier benzyl ester may further influence ring conformation and binding pocket complementarity relative to the crystallographically characterized methyl ester.

Calcium channel antagonist Ring conformation Structure-activity relationship

Optimal Research and Procurement Scenarios for Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate


Cardiovascular Research: Calcium Channel Modulation and Platelet Aggregation Studies

This compound is best deployed in in vitro and ex vivo studies investigating calcium entry blockade and platelet aggregation inhibition, where the benzyl ester moiety is hypothesized to confer superior target engagement based on the benzyl-tetrahydropyridine pharmacophore identified in US Patent 4,238,488 . Researchers comparing functional activity across ester analogs (methyl, ethyl, cyclopentyl) should use this benzyl ester as the reference compound to establish the lipophilicity-activity relationship, given its predicted ClogP advantage of +1.5–2.0 log units over the methyl ester [1]. Note that no head-to-head calcium channel functional assay data for this exact compound vs. analogs were located in public literature; such comparisons must be generated experimentally.

Structure-Activity Relationship (SAR) Studies on Tetrahydropyridin-2-One Conformational Effects

The tetrahydropyridin-2-one core of this compound adopts a flat-boat conformation distinct from classical 1,4-DHP calcium antagonists . Procurement of the benzyl ester variant, alongside the methyl (CAS 130734-37-1) and ethyl (CAS 313967-69-0) esters, enables systematic SAR exploration of how ester bulk influences ring conformation, hydrogen-bond geometry, and calcium channel subtype selectivity. This compound is particularly valuable for X-ray co-crystallography or molecular modeling studies aimed at understanding the structural determinants of calcium channel modulation by non-DHP heterocycles.

Chemical Biology Probe Development Requiring Benzyl Ester Metabolic Stability

The benzyl ester group is expected to exhibit slower esterase-mediated hydrolysis compared to methyl or ethyl esters, due to steric shielding by the phenyl ring . This compound is thus a candidate for cellular assays where prolonged compound half-life is required, such as long-term calcium imaging or chronic platelet aggregation studies. Researchers should request vendor-certified purity (≥95% by HPLC) and independent structural confirmation (1H/13C NMR, HRMS) due to the documented InChI Key ambiguity in public databases that could lead to misidentification [1].

Reference Standard for Quality Control and Analytical Method Development

Given the InChI Key discrepancy identified between this CAS number and the actual molecular structure (TWYRMESOIJMLJN corresponds to a benzoxazinone, not the tetrahydropyridine target) , this compound serves as an important reference standard for validating database integrity and developing robust LC-MS or NMR-based identity confirmation protocols. Analytical laboratories and compound management facilities can use this compound as a test case for implementing orthogonal identity verification (e.g., NMR + HRMS + retention time) before distributing to screening platforms.

Quote Request

Request a Quote for Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.